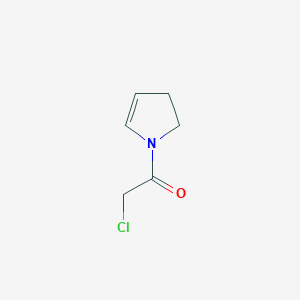![molecular formula C24H35NO5 B13793708 [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate: is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methyl, and oct-2-enoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxy, methyl, and oct-2-enoyl groups through various organic reactions such as esterification, alkylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules, potentially leading to applications in drug discovery or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for applications in coatings, adhesives, or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound could affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-hydroxy-6-methyl-4-[[(E)-hex-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-hex-2-enoate
- [5-hydroxy-6-methyl-4-[[(E)-dec-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-dec-2-enoate
Uniqueness
The uniqueness of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate lies in its specific functional groups and their arrangement. This structure allows for unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different chain lengths or functional groups.
Eigenschaften
Molekularformel |
C24H35NO5 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate |
InChI |
InChI=1S/C24H35NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h12-16,28H,4-11,17-18H2,1-3H3/b14-12+,15-13+ |
InChI-Schlüssel |
ILINSGSXAQOTLC-QUMQEAAQSA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)OCC1=CN=C(C(=C1COC(=O)/C=C/CCCCC)O)C |
Kanonische SMILES |
CCCCCC=CC(=O)OCC1=CN=C(C(=C1COC(=O)C=CCCCCC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
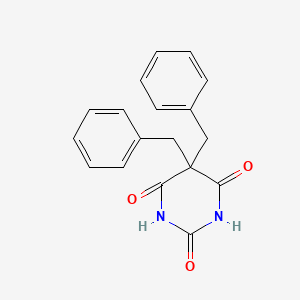



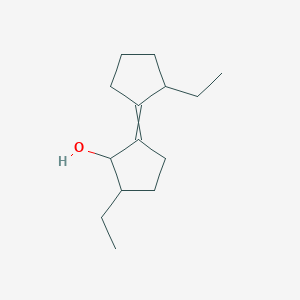
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
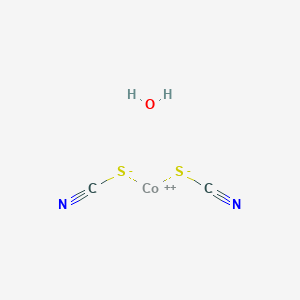
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

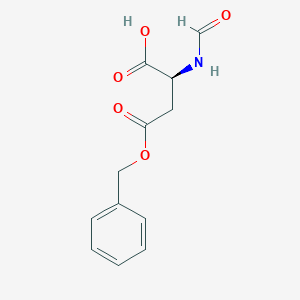
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
